molecular formula C4H5F4NO6S B8415546 2-Fluoro-2-nitro-1,3-propanediol monotriflate

2-Fluoro-2-nitro-1,3-propanediol monotriflate

Cat. No.: B8415546
M. Wt: 271.15 g/mol
InChI Key: SPUYXPKUQVKBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-nitro-1,3-propanediol monotriflate is a useful research compound. Its molecular formula is C4H5F4NO6S and its molecular weight is 271.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C4H5F4NO6S

Molecular Weight

271.15 g/mol

IUPAC Name

(2-fluoro-3-hydroxy-2-nitropropyl) trifluoromethanesulfonate

InChI

InChI=1S/C4H5F4NO6S/c5-3(1-10,9(11)12)2-15-16(13,14)4(6,7)8/h10H,1-2H2

InChI Key

SPUYXPKUQVKBDH-UHFFFAOYSA-N

Canonical SMILES

C(C(COS(=O)(=O)C(F)(F)F)([N+](=O)[O-])F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 10.9 ml (0.65 mol) of triflic anhydride in 210 ml of ether was added dropwise over 25 minutes to a solution of 17.4 g (0.124 mol) of 2-fluoro-2-nitro-1,3-propanediol and 6.0 ml (0.074 mol) of pyridine in 210 ml of ether, at a temperature just below 26° C. After 16 hours, the resulting precipitate was filtered and washed with ether. The filtrate was stripped of solvent and the residue was partitioned between 300 ml of methylene chloride and 60 ml of water. The methylene chloride layer was washed with 30 ml of water, dried over sodium sulfate and chromatographed on a 125 g silica gel column. Elution with 500 ml of methylene chloride and with 1100 ml of 9:1 methylene chloride-ethyl acetate gave 15.5 g (88% yield) of 2-fluoro-2-nitro-1,3-propanediol monotriflate, which was recrystallized from methylene chloride. Skelly F: mp 29°-30°; proton NMR (CDCl3) δ2.65 (broad s, 1H,OH), 4.10 (d,J=14 Hz, 2H, CH2OH), 5.07 (m, J=14 Hz, 2 H CH2OSO2CF3); fluorine NMR (CDCl3) φ72.0 (s, 3F, CF3), 139.4 (quint, J=14 Hz, 1F, O2NCF): IR (CH2Cl2) 3625 (OH), 1580, 1350 (NO2), 1420, 1220, 1140, 900 (OSO2CF2), 1000 cm-1 (CF).
Quantity
10.9 mL
Type
reactant
Reaction Step One
Name
2-fluoro-2-nitro-1,3-propanediol
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Name
methylene chloride ethyl acetate
Quantity
1100 mL
Type
reactant
Reaction Step Two

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